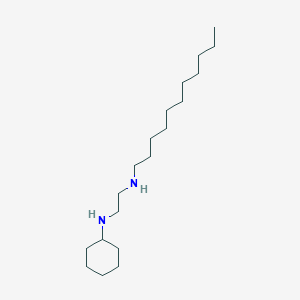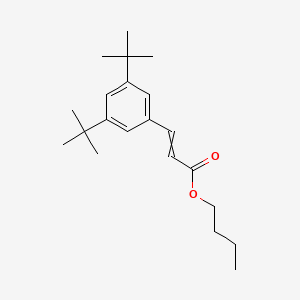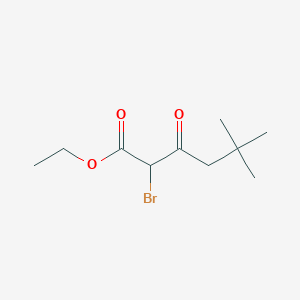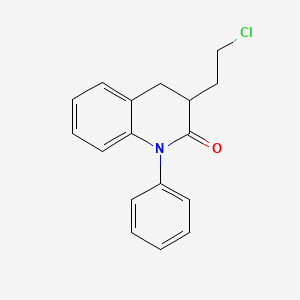![molecular formula C14H8I2 B14216095 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene CAS No. 832744-32-8](/img/structure/B14216095.png)
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene is an organic compound that belongs to the class of iodo-substituted aromatic compounds It is characterized by the presence of iodine atoms attached to a benzene ring through an ethynyl linkage
Vorbereitungsmethoden
The synthesis of 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as iodobenzene and ethynylbenzene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of palladium catalysts and base reagents. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the final product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions typically involve the use of palladium catalysts and boronic acids as reagents.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs and diagnostic tools.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function.
Pathways: The compound may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation. The exact pathways and targets depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Iodo-4-[(trimethylsilyl)ethynyl]benzene and 1-Iodo-4-[(4-iodophenyl)ethynyl]benzene share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of multiple iodine atoms and the ethynyl linkage in this compound gives it distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
832744-32-8 |
|---|---|
Molekularformel |
C14H8I2 |
Molekulargewicht |
430.02 g/mol |
IUPAC-Name |
1-iodo-3-[2-(4-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8I2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H |
InChI-Schlüssel |
QDDWUEJPIZFXQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)
![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)
![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14216036.png)

![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)

![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)


